
(2-Methyloxan-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyloxan-4-yl)methanamine is an organic compound with the molecular formula C7H15NO. . This compound is characterized by the presence of a methanamine group attached to a 2-methyloxan ring, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxan-4-yl)methanamine typically involves the reaction of 2-methyloxan with methanamine under controlled conditions. One common method includes the use of a base and methyl-3-fluoro-4-nitrobenzoate to form the desired compound . The reaction is carried out in a suitable solvent, such as ethanol, and may require the use of catalysts like palladium to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyloxan-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Selectfluor, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and various nucleophiles for substitution reactions . The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Aplicaciones Científicas De Investigación
(2-Methyloxan-4-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methyloxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new chemical entities with potential biological or chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyloxan-2-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
(2-Methyloxan-4-yl)methanamine hydrochloride: This is the hydrochloride salt form of the compound, which has different solubility and stability properties.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate makes it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(2-methyloxan-4-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-8)2-3-9-6/h6-7H,2-5,8H2,1H3 |
Clave InChI |
KNCAVDCDYJAUJB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CCO1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13024731.png)
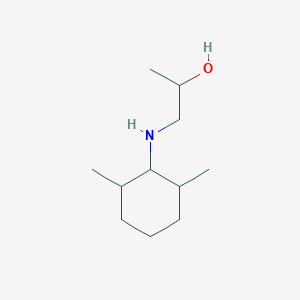
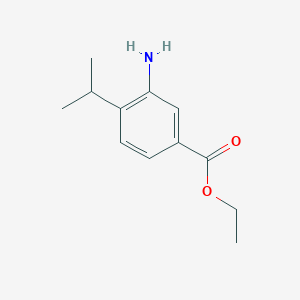
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)
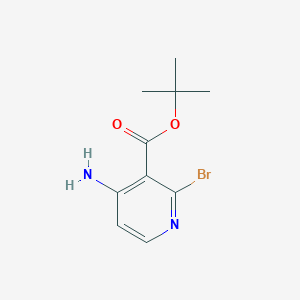
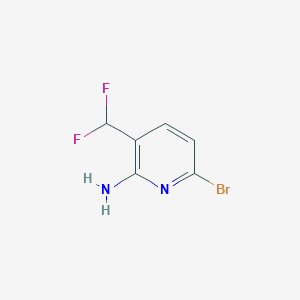
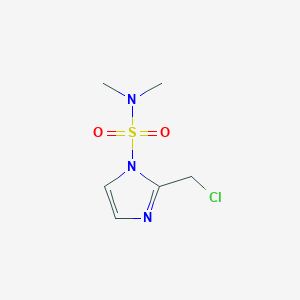
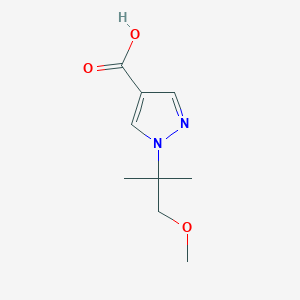
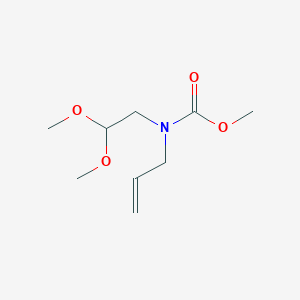
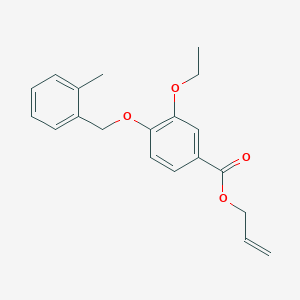
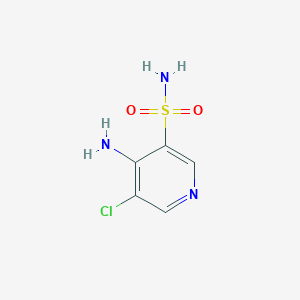
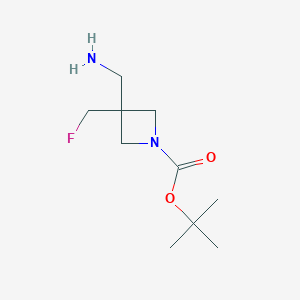
![4-(Cyclopentyloxy)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13024807.png)
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
